Synthesis pathways for Methyl (diethoxyphosphoryl)(hydroxyimino)acetate
Synthesis pathways for Methyl (diethoxyphosphoryl)(hydroxyimino)acetate
Title: Synthesis Pathways for Methyl (diethoxyphosphoryl)(hydroxyimino)acetate: A Technical Guide for Advanced Phosphonate Functionalization
Introduction Methyl (diethoxyphosphoryl)(hydroxyimino)acetate (CAS: 106052-18-0), also known in literature as diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate, is a highly specialized bifunctional reagent. Featuring both an active phosphonate ester and an oxime moiety, it serves as a critical Horner-Wadsworth-Emmons (HWE) reagent for the stereoselective synthesis of α,β -dehydroamino acids. These dehydroamino acids are indispensable building blocks in the development of constrained peptides, peptidomimetics, and targeted therapeutics.
This technical guide explores the mechanistic causality, comparative efficacy, and step-by-step experimental protocols for the two primary synthesis pathways of this compound: the direct nitrosation of active methylenes and the Michaelis-Arbuzov rearrangement.
Mechanistic Overview & Pathway Selection
The synthesis of α -(hydroxyimino)phosphonates requires the precise installation of an oxime group adjacent to a phosphonyl center. The selection of the synthetic route depends heavily on precursor availability and the desired scale of production.
The Direct Nitrosation Pathway (Preferred)
The most robust and atom-economical method involves the direct nitrosation of methyl (diethoxyphosphoryl)acetate. The active methylene group, flanked by the electron-withdrawing methyl ester and diethoxyphosphoryl groups, is highly acidic.
Causality of Reagents: Glacial acetic acid is utilized not merely as a solvent, but as a proton source to react with sodium nitrite ( NaNO2 ), generating the highly electrophilic nitrosonium ion ( NO+ ) in situ. The acid also catalyzes the enolization of the phosphonoacetate. The electrophilic attack of NO+ on the enol forms a transient C-nitroso intermediate, which rapidly and irreversibly tautomerizes to the thermodynamically stable oxime (hydroxyimino) form [1].
Fig 1. Mechanistic pathway of the nitrosation of methyl (diethoxyphosphoryl)acetate.
The Michaelis-Arbuzov Pathway (Alternative)
An alternative route utilizes the Michaelis-Arbuzov reaction between triethyl phosphite and methyl 2-chloro-2-(hydroxyimino)acetate.
Causality of Reagents: Triethyl phosphite acts as a potent nucleophile, attacking the α -carbon of the chlorooxime. The resulting phosphonium intermediate is unstable and undergoes dealkylation via the nucleophilic attack of the displaced chloride ion on an ethyl group. This drives the reaction forward by expelling ethyl chloride as a gas. Heating (80–100 °C) is required to overcome the activation energy of the dealkylation step and to continuously remove the volatile ethyl chloride, shifting the equilibrium strictly toward the product [2].
Fig 2. Michaelis-Arbuzov reaction workflow for oxime-phosphonate synthesis.
Comparative Analysis of Synthesis Pathways
To assist in route selection, the quantitative and operational parameters of both pathways are summarized below. The nitrosation route is generally preferred for its milder conditions and higher yields.
| Parameter | Nitrosation Pathway | Michaelis-Arbuzov Pathway |
| Starting Materials | Methyl (diethoxyphosphoryl)acetate, NaNO₂ | Methyl 2-chloro-2-(hydroxyimino)acetate, P(OEt)₃ |
| Typical Yield | 75% – 85% | 60% – 70% |
| Reaction Temperature | 0 °C to Room Temperature | 80 °C to 100 °C |
| Primary Byproducts | Sodium acetate, water | Ethyl chloride (gas) |
| Scalability | Excellent (Standard batch cooling) | Moderate (Requires ventilation for EtCl gas) |
| Atom Economy | High | Moderate (Loss of EtCl) |
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps to ensure scientific integrity and high-purity yields.
Protocol A: Direct Nitrosation of Methyl (diethoxyphosphoryl)acetate
This protocol utilizes mild aqueous-organic conditions to prevent the over-oxidation of the oxime product.
Materials:
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Methyl (diethoxyphosphoryl)acetate (1.0 eq, 10 mmol)
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Sodium nitrite ( NaNO2 ) (1.2 eq, 12 mmol)
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Glacial acetic acid (15 mL)
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Distilled water (5 mL)
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Ethyl acetate (EtOAc) and saturated NaHCO3 for extraction.
Step-by-Step Methodology:
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Initiation & Cooling: Dissolve 10 mmol of methyl (diethoxyphosphoryl)acetate in 15 mL of glacial acetic acid in a 50 mL round-bottom flask. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperatures prevent the decomposition of the transient nitrosonium ion and mitigate the exothermic nature of the reaction.
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Reagent Addition: Dissolve 12 mmol of NaNO2 in 5 mL of distilled water. Add this aqueous solution dropwise to the stirring acetic acid mixture over 30 minutes. A pale blue/green color may momentarily appear, indicating the formation of the nitroso intermediate.
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Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.
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Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc solvent system. The product oxime will stain yellow/brown with iodine or KMnO4 , validating the consumption of the starting material.
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Quenching & Neutralization: Pour the reaction mixture into 50 mL of ice water. Extract with EtOAc ( 3×20 mL). Wash the combined organic layers with saturated aqueous NaHCO3 until the aqueous phase reaches a pH of ~7. Causality: Complete removal of acetic acid is critical, as residual acid will degrade the phosphonate ester during concentration.
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Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield Methyl (diethoxyphosphoryl)(hydroxyimino)acetate as a viscous oil or crystalline solid (mixture of E/Z isomers) [3].
Protocol B: Michaelis-Arbuzov Reaction
This protocol is utilized when the chlorooxime precursor is more readily available than the phosphonoacetate.
Materials:
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Methyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq, 10 mmol)
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Triethyl phosphite ( P(OEt)3 ) (1.1 eq, 11 mmol)
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Anhydrous Toluene (10 mL)
Step-by-Step Methodology:
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Preparation: In a flame-dried 50 mL round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 10 mmol of methyl 2-chloro-2-(hydroxyimino)acetate in 10 mL of anhydrous toluene.
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Addition: Add 11 mmol of triethyl phosphite dropwise at room temperature under an inert argon atmosphere.
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Thermal Activation: Heat the reaction mixture to 90 °C. Causality: Heating is strictly required to initiate the Arbuzov rearrangement and drive off the ethyl chloride byproduct.
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Validation: Monitor the evolution of ethyl chloride gas. The reaction is typically complete after 3–5 hours when gas evolution ceases. Verify via TLC or 31P NMR (looking for a shift from ~138 ppm for phosphite to ~15-20 ppm for the phosphonate).
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Isolation: Cool to room temperature and concentrate under vacuum to remove toluene and any unreacted triethyl phosphite. Purify via recrystallization or chromatography.
Downstream Applications in Drug Development
Once synthesized, Methyl (diethoxyphosphoryl)(hydroxyimino)acetate is primarily deployed in Horner-Wadsworth-Emmons (HWE) olefinations. By deprotonating the α -carbon with a strong base (such as DBU or NaH), the resulting phosphonate carbanion reacts with aldehydes or ketones. The elimination of diethyl phosphate yields α,β -dehydroamino acid derivatives with high E/Z stereoselectivity. These structural motifs are heavily utilized in the pharmaceutical industry to rigidify peptide backbones, thereby increasing proteolytic stability and target binding affinity in peptide-based drugs [1].
References
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Breuer, E., Safadi, M. S., Chorev, M., & Gibson, D. (1990). Novel Amino Acid Derivatives. Preparation and Properties of Aminoacylphosphonates and Amino Hydroxyimino Phosphonates. Journal of Organic Chemistry. ResearchGate.[Link]
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Kashemirov, B. A., Ju, J. Y., Bau, R., & McKenna, C. E. (1995). "Troika Acids": Synthesis, Structure, and Fragmentation Pathways of Novel alpha-(Hydroxyimino)phosphonoacetic Acids. Journal of the American Chemical Society. ACS Publications.[Link]
